Product packaging for Bicyclo[6.1.0]nonane(Cat. No.:CAS No. 39124-79-3)

Bicyclo[6.1.0]nonane

Cat. No.: B14726688
CAS No.: 39124-79-3
M. Wt: 124.22 g/mol
InChI Key: FYECUAIUGWFPJF-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]nonane (C9H16) is a fundamental organic scaffold of significant interest in chemical biology and materials science . Its fused cyclopropane ring structure serves as a direct precursor to highly valuable derivatives, most notably Bicyclo[6.1.0]nonyne (BCN). BCN is a premier strained alkyne extensively used in catalyst-free bioorthogonal ligations, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and inverse electron-demand Diels-Alder (SPIEDAC) reactions . These reactions are indispensable tools for labeling biomolecules, live-cell imaging, and constructing therapeutic conjugates without the need for cytotoxic copper catalysts. Researchers utilize this compound and its derivatives to prepare stable molecular probes via amide bond formation, which offer superior hydrolytic stability compared to traditional carbamate linkages for prolonged biological studies . Furthermore, BCN-functionalized linkers are being innovatively incorporated into oligonucleotides during automated solid-phase synthesis, enabling site-specific conjugation to improve cellular targeting and pharmacokinetics of oligonucleotide therapeutics . The primary mechanism of action for the derived BCN strain-promoted alkynes involves a cycloaddition where the ring strain activates the alkyne for rapid, selective reaction with azides or tetrazines, forming stable triazole or dihydropyridazine linkages under physiological conditions . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B14726688 Bicyclo[6.1.0]nonane CAS No. 39124-79-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39124-79-3

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

bicyclo[6.1.0]nonane

InChI

InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2

InChI Key

FYECUAIUGWFPJF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2CC2CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[6.1.0]nonane can be synthesized through various methods, including:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 1,6-heptadiene in the presence of a catalyst can yield this compound.

    Photochemical Reactions: Another method involves the photochemical cyclization of suitable dienes. This process typically requires ultraviolet light and a photosensitizer to facilitate the reaction.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[6.1.0]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Chlorine or bromine gas, often in the presence of light or a catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Bicyclo[6.1.0]nonyne (BCN) and its derivatives have garnered significant attention in chemical biology and organic synthesis due to their unique structural properties and versatile applications . BCN is a strained alkyne that participates efficiently in bioorthogonal reactions, particularly strain-promoted alkyne-azide cycloaddition (SPAAC) . This review aims to provide a detailed overview of the applications of BCN, supported by research findings and insights from verified sources.

Synthesis and Stability of BCN Derivatives

Synthesis BCN derivatives can be incorporated into oligonucleotide sequences using standard automated solid-phase synthesis . The synthesis of an oxidized analogue of BCN, BCN acid, has also been reported . BCN acid allows facile functionalization via amide bond formation, yielding more stable derivatives compared to carbamates .
Stability The stability of BCN derivatives is a critical factor for their application in biological systems. Studies have shown that BCN linked with a carbamate is less suitable for biological applications requiring prolonged incubation, whereas BCN linked with an amide is more stable . The instability of the alkyne functionality of BCN under acidic conditions has been noted, which may be incompatible with solid-phase oligonucleotide synthesis, except as a final/terminal addition at the 5' end .

Applications in Bioorthogonal Chemistry

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) BCN's primary application lies in SPAAC, a bioorthogonal reaction that allows for the labeling and detection of biomolecules in living systems . SPAAC involves the reaction between a strained alkyne, such as BCN, and an azide . This reaction is highly specific and does not interfere with native biological processes, making it ideal for in vivo applications .
Molecular Probe Production BCN carboxylic acid is used for the production of stable molecular probes. The facile functionalization via amide bond formation yields more stable derivatives compared to the classically encountered carbamates . These probes are valuable tools for studying biological processes and developing new diagnostic and therapeutic agents .

Case Studies

Oligonucleotide Synthesis BCN derivatives can be directly incorporated into oligonucleotide sequences during standard automated solid-phase synthesis . These BCN-modified oligonucleotides can then be used in SPAAC conjugations .
Enzyme Activity Detection BCN has been utilized for detecting enzyme activity. For example, it has been employed in the synthesis of substrates for detecting the activity of human O-GlcNAc transferase (OGT) .
Prodrug Design The less stable carbamate derivative of BCN may be desirable in certain circumstances, such as prodrug design, where controlled release of a drug is required .

Comparison of BCN Derivatives

The choice of BCN derivative depends on the specific application. The following table summarizes the key differences between BCN-carbinol and BCN-carboxylic acid derivatives:

FeatureBCN-Carbinol (BCN alcohol)BCN-Carboxylic Acid (BCN acid)
Reactive HandlePrimary alcoholCarboxylic acid
FunctionalizationVarious chemical strategiesAmide bond formation
StabilityLess stable derivativesMore stable derivatives
ApplicationGeneral SPAAC applicationsProduction of stable probes

Challenges and Future Directions

Mechanism of Action

The mechanism of action of bicyclo[6.1.0]nonane involves its interaction with various molecular targets and pathways. Due to its strained ring system, the compound exhibits high reactivity, making it a useful intermediate in chemical reactions. The specific pathways and targets depend on the nature of the derivatives and the reactions they undergo.

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Table 1: Structural and Thermodynamic Comparison

Compound Molecular Formula Ring System Key Properties
Bicyclo[6.1.0]nonane C₉H₁₆ [6.1.0] Polymerizes similarly to cyclohexene (≈5.2% yield) ; strained cyclopropane .
Bicyclo[3.3.1]nonane C₉H₁₆ [3.3.1] Thermally stable (ΔfH° = -180.6 kJ/mol); common in natural products (e.g., PPAPs) .
Bicyclo[4.3.0]nonane C₉H₁₆ [4.3.0] Fails to polymerize due to ring strain .
Bicyclo[3.2.2]nonane C₉H₁₆ [3.2.2] Forms classical carbocations during solvolysis; used in mechanistic studies .
Bicyclo[4.1.0]heptane C₇H₁₂ [4.1.0] All-cis-substituted cyclopropane; found in avenaol and shagene A .

Key Observations :

  • This compound is synthesized via transition-metal-catalyzed strategies (Au, Fe) and bromination-cyclopropanation, reflecting its utility in constructing strained cores for polymers and natural products .
  • Bicyclo[3.3.1]nonane is more synthetically versatile, with methods like Mannich reactions and multicomponent condensations enabling diverse functionalization for pharmaceuticals .
  • Bicyclo[4.3.0]nonane’s inability to polymerize highlights the critical role of ring size and strain in reactivity .

Q & A

Q. What are the key structural features and synthetic routes for bicyclo[6.1.0]nonane derivatives?

this compound consists of a fused bicyclic system with a 9-membered carbon framework. Derivatives like 9,9-dibromothis compound (C₉H₁₄Br₂, MW 282.015) are synthesized via halogenation of the parent hydrocarbon or stereoselective methylation using butyllithium and methyl iodide at −95 °C . Structural confirmation requires NMR and IR spectroscopy to distinguish isomers (e.g., cis vs. trans configurations) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Key steps include strict temperature control (e.g., −95 °C for carbene intermediates) and precise stoichiometry of reagents (e.g., butyllithium and methyl iodide in THF). Documenting reaction times and purification methods (e.g., distillation under reduced pressure) is critical. For example, 9-exo-bromo-9-endo-methyl derivatives are isolated in >90% yield under optimized conditions .

Q. What spectroscopic methods are most effective for characterizing this compound isomers?

Use a combination of ¹H/¹³C NMR to identify bridgehead protons and carbons, complemented by IR for functional groups (e.g., C-Br stretches at ~550 cm⁻¹). Gas-liquid chromatography (GLC) with SE30 columns resolves isomeric mixtures (e.g., distinguishing 9-bromo vs. hydrocarbon byproducts) .

Advanced Research Questions

Q. How does the ring strain in this compound influence its polymerization behavior compared to other bicyclic systems?

this compound polymerizes via olefin metathesis with a ceiling temperature (Tc) of ≈5.2 °C, similar to cyclohexene (Tc = 5.2 °C). In contrast, bicyclo[4.3.0]nonane fails to polymerize due to excessive ring strain, as shown in comparative studies (Table 1) . Table 1: Polymerization Behavior of Bicyclic Compounds

CompoundPolymerization OutcomeTc (°C)
CyclohexeneStable polymer5.2
This compoundStable polymer≈5.2
Bicyclo[4.3.0]nonaneNo polymerN/A

Q. What mechanistic insights explain the divergent reactivity of 9,9-dihalothis compound derivatives under varying conditions?

At low temperatures (−95 °C), 9,9-dibromo derivatives undergo stereoselective methylations via cyclopropylidene intermediates. However, in strained systems like 9,9-dibromo-cis-bicyclo[6.1.0]nona-2,4,6-triene, steric hindrance prevents carbene formation, leading to anomalous products (e.g., 1,2,6-cyclononatriene) . Computational modeling (e.g., molecular mechanics) predicts energy barriers for ring-opening reactions .

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound derivatives?

Contradictions often arise from subtle differences in substituent placement or reaction conditions. For example, 9,9-dichloro derivatives yield monochlorinated products at 80–82 °C, while dibromo analogs produce mixtures of 9-bromo derivatives and hydrocarbons. Systematic GLC analysis under standardized conditions (20% SE30, 115–170 °C) clarifies isomeric ratios .

Q. What strategies optimize the stereochemical control of this compound functionalization?

Stereoselectivity is achieved through:

  • Substrate preorganization : Rigid cis-fused rings favor endo-methylation .
  • Low-temperature kinetics : Slower reaction rates at −95 °C enhance selectivity for less thermodynamically stable products .
  • Chiral auxiliaries : Pending studies suggest enantioselective routes using transition-metal catalysts.

Methodological Guidance

Q. How should researchers design experiments to explore this compound’s potential in materials science?

  • Hypothesis : Test if ring size and substituents modulate polymer thermal stability.
  • Experimental Design : Compare metathesis kinetics (e.g., Grubbs catalyst) for this compound vs. larger/smaller bicyclic systems. Use DSC to measure Tc and TGA for degradation profiles .

Q. What computational tools predict the thermodynamic stability of this compound derivatives?

Molecular mechanics (MM2/MM3) and DFT calculations (e.g., B3LYP/6-31G*) model strain energies and transition states. For example, cis-bicyclo[6.1.0]nonane has a calculated strain energy of −5.8 kcal/mol, lower than trans isomers .

Q. How can ethical and practical considerations be integrated into this compound research?

  • Feasibility : Prioritize reactions with low toxicity (e.g., avoid heavy metals).
  • Relevance : Focus on applications in degradable polymers or bioactive analogs .
  • Reproducibility : Publish full experimental details, including NMR spectra and chromatograms, in supplementary materials .

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